molecular formula C12H9F2N3O B14208267 n-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide CAS No. 722486-09-1

n-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide

Cat. No.: B14208267
CAS No.: 722486-09-1
M. Wt: 249.22 g/mol
InChI Key: JOHXAKCOEPRCGC-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide is a compound that belongs to the class of amides, specifically pyridinyl amides This compound is characterized by the presence of an aminopyridine moiety and a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide typically involves the reaction of 5-aminopyridine with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridinyl amide structure but may have different substituents.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure but include a bromine atom and an imidazo ring.

Uniqueness

N-(5-Aminopyridin-2-yl)-3,4-difluorobenzamide is unique due to the presence of both an aminopyridine and a difluorobenzamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The difluorobenzamide group, in particular, can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

CAS No.

722486-09-1

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)-3,4-difluorobenzamide

InChI

InChI=1S/C12H9F2N3O/c13-9-3-1-7(5-10(9)14)12(18)17-11-4-2-8(15)6-16-11/h1-6H,15H2,(H,16,17,18)

InChI Key

JOHXAKCOEPRCGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)N)F)F

Origin of Product

United States

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